molecular formula C15H14N2O3 B2868926 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione CAS No. 40795-94-6

5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2868926
CAS No.: 40795-94-6
M. Wt: 270.288
InChI Key: UONGVWKSHLMDJS-UHFFFAOYSA-N
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Description

5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione is a cyclic urea derivative (imidazolidine-2,4-dione core) substituted with a methyl group and a 6-methoxy-substituted naphthalene moiety at the 5-position. Its molecular formula is C₁₅H₁₄N₂O₃, with a molecular weight of 270.29 g/mol (estimated from structural analogs) . This compound is primarily used in research settings, with commercial availability noted in specialized catalogs .

Properties

IUPAC Name

5-(6-methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-15(13(18)16-14(19)17-15)11-5-3-10-8-12(20-2)6-4-9(10)7-11/h3-8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONGVWKSHLMDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC3=C(C=C2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of 6-methoxy-2-acetonaphthone, which is then subjected to a series of reactions to introduce the imidazolidine-2,4-dione moiety. The reaction conditions often include the use of catalysts such as hydrochloric acid or phosphoric acid to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product. The use of advanced analytical techniques like NMR and mass spectrometry is crucial for characterizing the compound and ensuring its quality .

Chemical Reactions Analysis

Types of Reactions

5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a critical role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction can produce an alcohol. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism by which 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate protein-protein interactions, leading to its observed biological activities. The pathways involved can include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The table below highlights key structural differences and similarities with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione C₁₅H₁₄N₂O₃ 270.29 6-Methoxynaphthalen-2-yl, methyl High lipophilicity, π-π interactions
5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione C₁₂H₁₄N₂O₃ 234.25 4-Methoxy-3-methylphenyl, methyl Rigid conformation, polar nature
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione C₁₀H₉FN₂O₂ 208.19 4-Fluorophenyl, methyl Enhanced electronic properties, rigid
1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione C₁₆H₁₂ClFN₂O₄S 382.79 4-Fluorophenyl, 4-chlorophenylsulfonyl Hypoglycemic activity, aldose reductase inhibition
5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione C₁₄H₁₃NO₄S 307.33 4-Methoxyphenylmethyl, methyl, sulfur Sulfur introduces redox activity
(5R)-5-[2-(4-Methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione (YG9) C₁₃H₁₆N₂O₃ 260.28 4-Methoxyphenylethyl, methyl Flexible ethyl linker, stereospecificity
Key Observations:
  • Naphthalene vs.
  • Electron-Withdrawing Groups : Fluorine (e.g., 4-fluorophenyl in ) enhances electronic effects, while sulfonyl groups (e.g., in ) contribute to enzyme inhibition via hydrogen bonding.
  • Sulfur Substitution: The thio-analog in (C₁₄H₁₃NO₄S) may exhibit distinct reactivity due to sulfur's redox activity.

Physicochemical Properties

  • Solubility : The naphthalene group in the target compound reduces water solubility compared to phenyl analogs (e.g., 234.25 g/mol derivative in ).
  • Melting Points : Analogs like 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione have rigid conformations, suggesting the target compound may exhibit higher thermal stability.

Biological Activity

5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione, also known by its chemical formula C15H14N2O3C_{15}H_{14}N_{2}O_{3} and CID 3000177, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews current research findings on its biological activity, including anticancer properties, anti-inflammatory effects, and potential applications in pharmacotherapy.

1. Chemical Structure and Properties

The compound features an imidazolidine core with a methoxynaphthalene substituent, which plays a crucial role in its biological interactions. The structural formula is depicted as follows:

Structure C15H14N2O3\text{Structure }C_{15}H_{14}N_{2}O_{3}

2. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines.

2.1 Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the compound's lethal concentrations (LC50) in neuroblastoma and glioblastoma cell lines. The results indicated that:

Cell Line LC50 (nM) Comparison with Control
U87 (Glioblastoma)200 ± 6015× lower than reference drug
BE (Neuroblastoma)18.9Highly sensitive

These findings suggest that the compound exhibits potent cytotoxic effects, significantly outperforming existing therapeutic agents currently in clinical trials .

The mechanism underlying the anticancer activity of this compound appears to involve disruption of cellular integrity and induction of apoptosis in malignant cells. Combination studies with radiation therapy showed enhanced efficacy, indicating its potential as a radiosensitizer .

3. Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been investigated for anti-inflammatory activity.

3.1 In Vivo Studies

In vivo studies demonstrated that the compound significantly reduced inflammation markers in animal models exposed to inflammatory stimuli. Key findings include:

  • Reduction in Neutrophil Infiltration : Histological analysis revealed a marked decrease in neutrophil counts in lung tissues treated with the compound compared to controls.
  • Dose-Dependent Response : The anti-inflammatory effect increased with dosage, suggesting a robust pharmacological profile .

4. Pharmacological Implications

The diverse biological activities of this compound position it as a promising candidate for drug development. Its ability to target multiple pathways involved in cancer progression and inflammation opens avenues for novel therapeutic strategies.

5. Conclusion

The biological activity of this compound underscores its potential as a multifaceted therapeutic agent. Future research should focus on elucidating its precise mechanisms of action and exploring its efficacy in clinical settings.

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